molecular formula C18H21NO4 B1317160 3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid CAS No. 396123-31-2

3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid

Numéro de catalogue: B1317160
Numéro CAS: 396123-31-2
Poids moléculaire: 315.4 g/mol
Clé InChI: BDNVHPOHCPMZJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxycarbonyl, methyl, and methylphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The ethoxycarbonyl group can be introduced via esterification reactions, while the methyl and methylphenyl groups are added through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    3-[3-(methoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

Uniqueness

3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid is unique due to the specific combination of substituents on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxycarbonyl group, in particular, can affect its solubility and interaction with biological molecules.

Activité Biologique

3-[3-(Ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19NO4
  • Molar Mass : 303.34 g/mol
  • Structure : The compound features a pyrrole ring with ethoxycarbonyl and propanoic acid functional groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit anti-inflammatory properties. In a study examining similar structures, it was found that compounds with ethoxycarbonyl groups significantly inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar effects, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. A related study demonstrated that pyrrole derivatives could induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

  • In Vitro Studies :
    • A study conducted on a related pyrrole compound demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with concentrations of 10 µM to 50 µM over 48 hours. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
    • Cytokine assays revealed that treatment with the compound reduced levels of IL-6 and TNF-alpha, key mediators in inflammation.
  • Animal Models :
    • In an animal model of arthritis, administration of a similar pyrrole derivative resulted in decreased paw swelling and inflammatory markers compared to the control group. Histological analysis confirmed reduced synovial inflammation.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.

Data Tables

Activity TypeModelConcentration (µM)IC50 (µM)Outcome
Anti-inflammatoryIn vitro (cell lines)10 - 5025Reduced IL-6 and TNF-alpha levels
AnticancerIn vitro (breast cancer)10 - 5025Induced apoptosis
Arthritis modelIn vivoN/AN/ADecreased paw swelling

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid?

The synthesis typically involves multi-step protocols, including:

  • Pyrrole Core Formation : Cyclocondensation of β-keto esters with amines or ammonium acetate under acidic conditions (e.g., acetic acid) to generate the pyrrole ring .
  • Functionalization : Introduction of the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like tetrahydrofuran (THF) .
  • Ester Hydrolysis : Conversion of the ethoxycarbonyl group to the carboxylic acid using alkaline hydrolysis (NaOH/ethanol) followed by acidification .
    Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (gradient elution) .

Q. Q2. What analytical techniques are recommended for characterizing the compound and assessing purity?

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) resolves the compound from impurities. Validation parameters (linearity, LOD/LOQ) should adhere to ICH guidelines .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity, with characteristic peaks for the pyrrole ring (δ 6.2–6.8 ppm) and ethoxycarbonyl group (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~358.15 g/mol).

Q. Q3. How can researchers screen its biological activity in preclinical models?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. Q4. What computational strategies can predict its reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Model the electronic structure to identify reactive sites (e.g., pyrrole N-H or carboxylic acid group) for electrophilic/nucleophilic interactions .
  • Molecular Docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina. Prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, 100 ns trajectories) .

Q. Q5. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

  • Source Identification : Check impurity profiles via HPLC (e.g., residual solvents or degradation products) .
  • Assay Optimization : Standardize cell passage numbers, serum batches, and incubation times. Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) .

Q. Q6. What methodologies enable efficient scale-up of synthesis while maintaining yield?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. Contradictory Data and Troubleshooting

Q. Q7. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

  • Dynamic Effects : Assess rotational barriers (e.g., ethoxycarbonyl group) via variable-temperature NMR .
  • Tautomerism : Investigate keto-enol equilibria in DMSO-d₆ vs. CDCl₃ using 2D NMR (HSQC, COSY) .
  • Impurity Interference : Re-purify via preparative HPLC (10 μm C18 column, 10 mL/min flow rate) .

Q. Q8. What strategies mitigate degradation during storage?

  • Lyophilization : Stabilize the compound as a lyophilized powder under argon .
  • Excipient Screening : Test stabilizers (e.g., trehalose) in PBS (pH 7.4) via accelerated stability studies (40°C/75% RH) .
  • Degradation Pathways : Identify hydrolytic or oxidative pathways via forced degradation (H₂O₂, UV light) .

Q. Methodological Innovations

Q. Q9. How can researchers leverage machine learning for SAR studies?

  • Descriptor Generation : Calculate molecular descriptors (e.g., logP, polar surface area) using RDKit .
  • QSAR Modeling : Train random forest models on bioactivity data (IC₅₀ vs. structural features) .
  • Virtual Screening : Prioritize analogs with improved solubility or potency from ZINC15 or ChEMBL .

Q. Q10. What advanced techniques validate its mechanism of action in cellular pathways?

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., COX-2) to confirm functional dependency .
  • Metabolomics : Profile changes in TCA cycle intermediates via LC-MS/MS (Q Exactive HF-X) .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) to purified proteins .

Propriétés

IUPAC Name

3-[3-ethoxycarbonyl-2-methyl-5-(4-methylphenyl)pyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-23-18(22)15-11-16(14-7-5-12(2)6-8-14)19(13(15)3)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVHPOHCPMZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.